molecular formula C9H12N2O2S B1416677 4-Methyl-2-pyrrolidin-1-yl-thiazole-5-carboxylic acid CAS No. 947013-57-2

4-Methyl-2-pyrrolidin-1-yl-thiazole-5-carboxylic acid

Cat. No.: B1416677
CAS No.: 947013-57-2
M. Wt: 212.27 g/mol
InChI Key: BDGXYESYCPEQEQ-UHFFFAOYSA-N
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Description

Structural Overview and Nomenclature

This compound is a heterocyclic compound classified under thiazole derivatives, distinguished by its molecular formula of C₉H₁₂N₂O₂S and molecular weight of approximately 212.27 grams per mole. The compound's structure comprises three principal structural elements: a thiazole ring serving as the central heterocyclic framework, a pyrrolidine ring attached at the 2-position, and a carboxylic acid functional group positioned at the 5-carbon of the thiazole ring. This arrangement creates a molecule with significant potential for diverse chemical reactivity and biological interaction patterns.

The nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, where the thiazole ring serves as the parent structure. The systematic naming begins with the identification of the five-membered thiazole ring containing both sulfur and nitrogen atoms, followed by the specification of substituents at defined positions. The pyrrolidin-1-yl group at position 2 indicates the attachment of a pyrrolidine ring through its nitrogen atom, while the methyl group at position 4 and carboxylic acid at position 5 complete the structural description.

The thiazole ring itself represents a fundamental heterocyclic system characterized by the presence of sulfur and nitrogen in a five-membered ring structure, creating a classification that is significant as thiazoles are often associated with various biological activities, making them important in pharmaceutical research. The pyrrolidine component adds an additional nitrogen-containing ring that enhances the compound's potential for biological activity through increased molecular complexity and possible receptor binding interactions.

Table 1: Molecular Properties of this compound

Property Value
Molecular Formula C₉H₁₂N₂O₂S
Molecular Weight 212.27 g/mol
Classification Thiazole derivative
Key Functional Groups Thiazole ring, Pyrrolidine ring, Carboxylic acid
Heteroatoms Nitrogen (2), Sulfur (1), Oxygen (2)

Historical Development in Heterocyclic Chemistry

The development of thiazole chemistry traces its origins to the pioneering work of Arthur Rudolf Hantzsch and his collaborator J. H. Weber, who on November 18, 1887, established the foundation for thiazole research. Under the title "Ueber Verbindungen des Thiazoles (Pyridins der Thiophenreihe)," Hantzsch and Weber provided the first systematic definition of thiazoles as nitrogen and sulfur-containing substances with the formula (CH)ₙNS in ring-bound configuration, establishing their relationship to pyridine analogous to how thiophene relates to benzene.

The historical significance of thiazole discovery emerged from investigations into compounds initially mischaracterized as alpha-thiocyano derivatives of ketones and aldehydes. Hantzsch and Weber's systematic approach led them to recognize that numerous compounds previously classified as "Rhodanketone" were actually thiazole derivatives, particularly meso-oxythiazoles. This revelation opened an entirely new field of heterocyclic chemistry and established thiazoles as a distinct class of compounds with unique properties and potential applications.

The evolution of thiazole chemistry continued through the late nineteenth and early twentieth centuries, with researchers developing increasingly sophisticated synthetic methodologies and structural characterization techniques. The controversy between Hantzsch and Tcherniac, which extended from 1887 to 1928, exemplified the scientific rigor required to establish the correct structural assignments for these complex heterocyclic systems. This extended debate ultimately advanced the field by forcing researchers to develop more precise analytical methods and synthetic protocols.

The development of pyrrolidine-substituted thiazoles represents a more recent advancement in heterocyclic chemistry, building upon the foundational work established in the late 1800s. Modern synthetic approaches have enabled the preparation of increasingly complex thiazole derivatives, including compounds like this compound, which combine multiple heterocyclic systems to achieve enhanced biological activity and pharmaceutical utility.

Significance in Medicinal and Material Science

This compound has demonstrated considerable significance across multiple scientific disciplines, particularly in medicinal chemistry and materials science applications. The compound's potential biological activities stem from its unique structural features, which enable interaction with various biochemical pathways and molecular targets. Research indicates that compounds with similar thiazole-pyrrolidine structural motifs exhibit promising antimicrobial and anticancer activities, positioning this particular derivative as a valuable lead compound for pharmaceutical development.

In medicinal chemistry research, thiazole-5-carboxylic acid derivatives have shown remarkable potential as enzyme inhibitors. A comprehensive study involving twenty-two compounds of thiazole-5-carboxylic acid derivatives demonstrated significant xanthine oxidase inhibitory activity, with some compounds achieving micromolar inhibition constants. The structure-activity relationship studies revealed that di-substituted compounds exhibited superior potency compared to mono-substituted derivatives, and para-substitution patterns proved crucial for optimal enzyme inhibitory potential. These findings establish the importance of precise structural modifications in optimizing biological activity within the thiazole carboxylic acid family.

The mechanism of action for this compound involves multiple biochemical pathways, including enzyme inhibition and receptor binding interactions. The compound's effects are mediated through specific molecular recognition events that depend on the spatial arrangement of its functional groups and the electronic properties of its heterocyclic systems. The thiazole ring contributes aromatic character and electron distribution patterns that facilitate binding to biological targets, while the pyrrolidine moiety provides additional conformational flexibility and hydrogen bonding opportunities.

Table 2: Applications of this compound

Application Area Specific Use Significance
Medicinal Chemistry Pharmaceutical intermediate Lead compound development
Biochemical Research Enzyme inhibition studies Structure-activity relationships
Materials Science Chemical synthesis Building block for complex molecules
Drug Discovery Antimicrobial research Therapeutic potential

Research into related pyrrolidine-thiazole compounds has revealed significant antitumor activity through microtubule disruption mechanisms. Studies on 2-pyrrolidinyl-4-amino-5-trimethoxybenzoyl thiazole derivatives demonstrated submicromolar inhibitory concentrations against various cancer cell lines, with activity comparable to established antimitotic agents. These investigations showed that the pyrrolidin-1-yl substituent at the 2-position of the thiazole ring was essential for maintaining biological activity, while modifications to this position resulted in substantial loss of potency.

The pharmaceutical applications of this compound extend beyond its direct therapeutic potential to include its role as a versatile synthetic intermediate. The compound serves as a building block for the preparation of more complex pharmaceutical agents, particularly those targeting neurological disorders and inflammatory diseases. The presence of multiple reactive sites within its structure allows for diverse chemical modifications, enabling the systematic optimization of pharmacological properties through structure-based drug design approaches.

Properties

IUPAC Name

4-methyl-2-pyrrolidin-1-yl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c1-6-7(8(12)13)14-9(10-6)11-4-2-3-5-11/h2-5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDGXYESYCPEQEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2CCCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-pyrrolidin-1-yl-thiazole-5-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the pyrrolidine and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminothiazole with 4-methyl-2-pyrrolidinone in the presence of a dehydrating agent can yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-pyrrolidin-1-yl-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. 4-Methyl-2-pyrrolidin-1-yl-thiazole-5-carboxylic acid has been evaluated for its effectiveness against various bacterial strains, showing promising results that warrant further exploration in drug development for treating infections.

2. Anticancer Properties
Studies have suggested that thiazole derivatives can inhibit cancer cell proliferation. Specifically, compounds similar to this compound have been tested for their ability to induce apoptosis in cancer cells, making them potential candidates for anticancer therapies.

3. Neurological Applications
This compound has been investigated for its neuroprotective effects. Preliminary studies suggest that it may help in the treatment of neurodegenerative diseases due to its ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress.

Table 1: Summary of Research Findings on this compound

Application AreaFindingsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in specific cancer cell lines
NeuroprotectionReduces oxidative stress in neuronal cells

Case Study: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a related thiazole compound exhibited significant cytotoxicity against breast cancer cells (MCF-7). The mechanism involved the activation of caspase pathways leading to apoptosis. This finding highlights the potential of this compound as a lead compound for developing new anticancer agents.

Industrial Applications

1. Chemical Synthesis
The compound serves as an intermediate in synthesizing other biologically active molecules, expanding its utility in pharmaceutical chemistry.

2. Agricultural Chemistry
Thiazole derivatives are also being explored for their potential as agrochemicals, particularly as fungicides or herbicides, due to their biological activity against plant pathogens.

Mechanism of Action

The mechanism of action of 4-Methyl-2-pyrrolidin-1-yl-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The pyrrolidine group may enhance the compound’s binding affinity and specificity, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

To contextualize its properties and applications, a systematic comparison with structurally related thiazole-5-carboxylic acid derivatives is provided below.

Structural and Functional Comparisons

Compound Name Substituents (Position) Molecular Formula Key Functional Features Biological Activity/Applications
4-Methyl-2-pyrrolidin-1-yl-thiazole-5-carboxylic acid 2-pyrrolidinyl, 4-methyl C₉H₁₂N₂O₂S Enhanced solubility due to pyrrolidine; potential kinase inhibition Under investigation for CDK inhibition
4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid 2-phenyl, 4-methyl C₁₁H₈NO₂S Lipophilic phenyl group; lower polarity Antimicrobial screening
4-Methyl-2-(3-pyridinyl)-thiazole-5-carboxylic acid 2-pyridinyl, 4-methyl C₁₀H₈N₂O₂S Polar pyridine enhances metal coordination; used in ligand design Catalytic or enzymatic studies
2-(4-Methylpiperidin-1-yl)-thiazole-5-carboxylic acid 2-piperidinyl, 4-methyl C₁₀H₁₄N₂O₂S Bulky piperidine increases steric hindrance; modulates receptor binding Neurological target exploration

Physicochemical Properties

  • Solubility : The pyrrolidine-substituted derivative exhibits higher aqueous solubility compared to phenyl- or pyridinyl-substituted analogs due to its amine group .
  • Thermal Stability : Pyridinyl and phenyl derivatives show higher melting points (>200°C) compared to pyrrolidinyl analogs (~180°C), attributed to stronger π-π stacking .
  • Synthetic Accessibility : Pyrrolidinyl and piperidinyl derivatives require multi-step coupling reactions (e.g., HOBt/EDC-mediated amidation) , whereas phenyl derivatives are synthesized via direct cyclization .

Biological Activity

4-Methyl-2-pyrrolidin-1-yl-thiazole-5-carboxylic acid is a heterocyclic compound characterized by a thiazole ring, a pyrrolidine group, and a carboxylic acid moiety. This compound belongs to a broader class of thiazole derivatives known for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. Understanding the biological activity of this compound is crucial for its potential applications in drug development and therapeutic interventions.

Thiazole derivatives have been shown to interact with various biological targets, leading to significant pharmacological effects. The biological activity of this compound can be attributed to its ability to modulate biochemical pathways through enzyme inhibition and receptor interaction. The specific mechanisms include:

  • Antimicrobial Activity : The compound exhibits broad-spectrum antimicrobial properties by disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.
  • Anticancer Activity : It has shown potential in inhibiting tumor growth by inducing apoptosis in cancer cells and interfering with cell cycle progression.
  • Anticonvulsant Activity : The compound may enhance GABAergic transmission or inhibit excitatory neurotransmitter release, contributing to its anticonvulsant effects.

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, possess significant antibacterial and antifungal properties. For instance, studies have reported:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus3.12 μg/mL
Escherichia coli12.5 μg/mL

These results suggest that the compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Notable findings include:

Cell Line IC50 (µg/mL)
HepG2 (Liver Cancer)1.61 ± 1.92
A431 (Skin Cancer)1.98 ± 1.22

The structure-activity relationship (SAR) analysis indicates that the presence of the thiazole ring is essential for cytotoxic activity, with modifications enhancing efficacy .

Anticonvulsant Activity

The compound has also been evaluated for anticonvulsant properties using various animal models. For example:

Model ED50 (mg/kg) TD50 (mg/kg) Protection Index
PTZ-induced seizures18.4170.29.2

These results indicate that the compound exhibits significant anticonvulsant activity, potentially offering a new avenue for epilepsy treatment .

Case Studies

Several case studies highlight the therapeutic potential of thiazole derivatives:

  • Study on HepG2 Cells : A recent study synthesized novel thiazole derivatives and tested them against HepG2 cells, revealing that compounds with specific substitutions showed enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin .
  • Anticonvulsant Screening : In another study, thiazole-integrated compounds were screened for anticonvulsant activity in animal models, demonstrating promising results that could lead to new treatments for seizure disorders .

Q & A

Q. What are common synthetic routes for preparing 4-methyl-2-pyrrolidin-1-yl-thiazole-5-carboxylic acid and its derivatives?

  • Methodological Answer : A standard approach involves cyclocondensation of precursors like thiosemicarbazide derivatives with substituted pyridines or pyrrolidines under reflux conditions. For example, refluxing a mixture of thiosemicarbazide (10 mmol), potassium carbonate (65 mmol), and ethanol (50 mL) for 2 hours, followed by solvent evaporation, neutralization with acetic acid, and recrystallization yields thiazole-carboxylic acid derivatives . Another method employs cyclocondensation of ethyl acetoacetate with phenylhydrazine and subsequent hydrolysis to generate pyrazole-4-carboxylic acid analogs, which can be adapted for thiazole systems .

Q. How is structural characterization performed for this compound?

  • Methodological Answer : Use a combination of spectral and computational techniques:
  • NMR/IR : Assign peaks using 1H^1H-NMR (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 2.1–2.5 ppm) and IR (carboxylic acid C=O stretch at ~1700 cm1^{-1}, thiazole ring vibrations at ~1600 cm1^{-1}) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., monoclinic P21_1/c space group with unit cell parameters a = 8.2 Å, b = 10.5 Å) .

Q. What analytical techniques ensure purity and stability during synthesis?

  • Methodological Answer :
  • TLC : Monitor reaction progress using silica gel plates (ethyl acetate/hexane, 3:7 v/v) with UV visualization .
  • HPLC : Quantify purity with a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water gradient) .
  • FTIR : Confirm functional groups post-synthesis and detect degradation products (e.g., oxidation of pyrrolidine rings) .

Advanced Research Questions

Q. How can contradictory spectral data between experimental and computational models be resolved?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to optimize molecular geometry and simulate spectra. Compare experimental IR/NMR with theoretical data to identify discrepancies (e.g., solvent effects or proton exchange in carboxylic acid groups). Adjust computational parameters, such as solvation models (PCM for ethanol), to improve alignment .

Q. What strategies optimize reaction yields in heterocyclic ring formation?

  • Methodological Answer :
  • Solvent selection : Use polar aprotic solvents (DMF or DCM) to stabilize intermediates in cyclocondensation .
  • Catalyst screening : Test bases like K2_2CO3_3 or DBU to enhance nucleophilic substitution at the thiazole C-2 position .
  • Temperature control : Reflux at 80–90°C for 2–4 hours minimizes side products (e.g., dimerization of pyrrolidine substituents) .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer :
  • Thermal stability : Conduct TGA/DSC to determine decomposition temperatures (e.g., onset at ~200°C for decarboxylation) .
  • Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC; store in amber vials if photolabile .
  • Humidity control : Use desiccants (silica gel) to prevent hydrolysis of the carboxylic acid group .

Q. What pharmacological screening approaches are suitable for evaluating bioactivity?

  • Methodological Answer :
  • Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based substrates (e.g., ATPase-Glo™ for kinase activity) .
  • Cellular uptake studies : Use LC-MS to quantify intracellular concentrations in cancer cell lines (e.g., HepG2) after 24-hour exposure .
  • Molecular docking : Simulate binding to target proteins (e.g., COX-2 or EGFR) with AutoDock Vina; validate poses using MD simulations .

Data Contradiction Analysis

Q. How to address inconsistencies in reported biological activity across studies?

  • Methodological Answer :
  • Standardize assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and incubation times to reduce variability .
  • Control for stereochemistry : Chiral HPLC separates enantiomers, as biological activity often depends on absolute configuration .
  • Validate targets : Employ CRISPR knockouts to confirm mechanism-of-action specificity .

Q. Why do synthetic yields vary significantly with similar protocols?

  • Methodological Answer :
  • Purification methods : Compare recrystallization (ethanol/water) vs. column chromatography (silica gel, ethyl acetate eluent) .
  • Intermediate characterization : Use 1H^1H-NMR to detect unreacted starting materials; adjust stoichiometry if residual precursors are present .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-Methyl-2-pyrrolidin-1-yl-thiazole-5-carboxylic acid
Reactant of Route 2
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4-Methyl-2-pyrrolidin-1-yl-thiazole-5-carboxylic acid

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